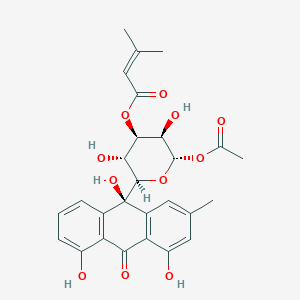

Alvaradoin I

CAS No.:

Cat. No.: VC1911569

Molecular Formula: C27H28O11

Molecular Weight: 528.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H28O11 |

|---|---|

| Molecular Weight | 528.5 g/mol |

| IUPAC Name | [(2S,3R,4R,5R,6R)-2-acetyloxy-3,5-dihydroxy-6-[(9R)-4,5,9-trihydroxy-2-methyl-10-oxoanthracen-9-yl]oxan-4-yl] 3-methylbut-2-enoate |

| Standard InChI | InChI=1S/C27H28O11/c1-11(2)8-18(31)37-24-22(33)25(38-26(23(24)34)36-13(4)28)27(35)14-6-5-7-16(29)19(14)21(32)20-15(27)9-12(3)10-17(20)30/h5-10,22-26,29-30,33-35H,1-4H3/t22-,23-,24-,25-,26-,27-/m1/s1 |

| Standard InChI Key | CWTBVTWONZDFAF-ZRRJEQDASA-N |

| Isomeric SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@]2([C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)OC(=O)C=C(C)C)O)O)C=CC=C3O |

| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)OC(=O)C)O)OC(=O)C=C(C)C)O)O)C=CC=C3O |

Introduction

Chemical Properties and Structural Analysis

Molecular Properties

Similar to Alvaradoin L, which has a molecular formula of C25H26O9 and a molecular weight of 470.5 g/mol, Alvaradoin I likely has a comparable molecular size and composition . The molecular properties of related Alvaradoins can provide insight into the potential characteristics of Alvaradoin I, though direct experimental confirmation is still required.

Structural Comparison with Other Alvaradoins

Table 1 presents a comparative analysis of known Alvaradoins based on available data:

Alvaradoin L is described as "1,8-dihydroxy-3-methylanthracen-9(10H)-one substituted by a 2-O-senecioyl-alpha-lyxopyranosyl moiety at position 10 via a C-glycosidic linkage" . It is reasonable to hypothesize that Alvaradoin I might share some of these structural elements while differing in the specific substitution patterns or glycosidic components.

Biological Activities

Mechanism of Action

Alvaradoin E has been demonstrated to induce apoptosis in cancer cells through multiple mechanisms:

-

Chromatin condensation: Treatment of LNCaP cells with Alvaradoin E showed characteristic morphological changes associated with apoptosis .

-

Mitochondrial membrane depolarization: Dose-dependent membrane depolarization was observed, indicating early apoptotic processes .

-

Increased annexin V-FITC binding: Treatment of HL-60 cells with Alvaradoin E increased binding 8.6-fold, from 3% to 25.9% .

-

TUNEL assay positivity: Treatment increased FITC-dUTP binding 10-fold, from 1.2% to 12.1% .

While these mechanisms have been established for Alvaradoin E, research would be needed to confirm whether Alvaradoin I operates through similar pathways.

Research Status and Analytical Methods

Current State of Research

The current research on Alvaradoin I appears to be limited compared to other members of the family. Alvaradoin L has been characterized as having a role as "a metabolite and an antineoplastic agent" and has been noted to exhibit "cytotoxicity against human oral epidermoid carcinoma" . Similarly, Alvaradoins E and F have been studied for their "potent inhibitory activities with cultured cancer cells" .

Analytical Techniques for Characterization

Modern analytical techniques that might be applicable for the characterization of Alvaradoin I include:

-

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy is crucial for structural elucidation of natural products. Recent advances in NMR analysis, such as those described for crude mixtures using Hamiltonian Monte Carlo Markov Chain and density functional theory, could be applied to analyze Alvaradoin I in complex mixtures .

-

Mass Spectrometry: This technique would be valuable for determining the molecular formula and weight of Alvaradoin I.

-

Chromatographic Methods: Various separation techniques would be necessary for isolation and purification of Alvaradoin I from plant material.

Future Research Directions

Structure-Activity Relationship Studies

Understanding the relationship between the structure of Alvaradoin I and its biological activity would be valuable for potential drug development. Comparing the activity of different Alvaradoins could provide insights into which structural features are essential for their anticancer properties.

Synthetic Approaches

Development of synthetic routes to Alvaradoin I would facilitate further research by providing access to larger quantities of the compound than can be isolated from natural sources. The complex structure, particularly the C-glycosidic linkage seen in other Alvaradoins, presents a significant synthetic challenge.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume